Sulfo DBCO-Maleimide a water-soluble sulfhydryl reactive containing a maleimide group and a DBCO moiety. Maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds. The low mass weight will add minimal spacer to modified molecules and will enable simple and efficient incorporation of DBCO moiety onto cysteine-containing peptides or other thiol-containing biomolecules.
Chemical Reactions Analysis
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO moiety of Mal-Sulfo-DBCO reacts with azide-containing molecules, resulting in a stable triazole linkage. This reaction is copper-free and bioorthogonal, making it highly suitable for biological applications. []
Applications
Antibody-Polymer-Drug Conjugates (pADCs): Mal-Sulfo-DBCO facilitates the conjugation of polymers with drugs and antibodies for targeted drug delivery in the treatment of diseases like multiple myeloma. []
Clickable Albumin Nanoparticles: Mal-Sulfo-DBCO enables the creation of clickable albumin nanoparticles that can be functionalized with targeting moieties, such as anti-PD-L1 antibodies, for pretargeted drug delivery to tumors. []
Cell Surface Conjugation of Nanoparticles: A two-step click conjugation sequence utilizing Mal-Sulfo-DBCO allows for efficient and specific cell surface conjugation of nanoparticles to living cells, enabling targeted delivery and imaging applications. []
Future Directions
Exploring novel pADC designs: The development of next-generation pADCs using Mal-Sulfo-DBCO for improved drug delivery and reduced off-target toxicity in various cancers is a promising area of research. []
Related Compounds
3-Azido-D-Alanine (D-AzAla)
Compound Description: 3-Azido-D-Alanine (D-AzAla) is a modified D-amino acid containing an azide (-N3) group. It acts as a metabolic precursor that can be incorporated into the peptidoglycan layer of bacterial cell walls [, ]. This unique characteristic makes it valuable for bacterial targeting and imaging.
Relevance: D-AzAla exhibits relevance to Mal-Sulfo-DBCO due to its azide group. Mal-Sulfo-DBCO contains a dibenzocyclooctyne (DBCO) moiety, which can react with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) [, ]. This "click chemistry" reaction allows for the specific and efficient labeling of D-AzAla-modified bacteria by Mal-Sulfo-DBCO, enabling visualization and detection [, ].
Sulfo-DBCO-ICG
Compound Description: Sulfo-DBCO-ICG is a conjugate of dibenzocyclooctyne (DBCO) with indocyanine green (ICG), a near-infrared (NIR) fluorescent dye []. The sulfonic acid groups on DBCO enhance its water solubility. This molecule acts as a photosensitizer for photothermal therapy and an imaging agent for bacterial infections [].
Compound Description: Ac4ManNAz is a modified monosaccharide that is metabolized by cells and incorporated into cell-surface glycoconjugates, including glycoRNAs []. The azide group provides a bioorthogonal handle for labeling.
Relevance: Ac4ManNAz's azide group provides a direct structural link to Mal-Sulfo-DBCO, as the DBCO moiety in Mal-Sulfo-DBCO can react with the incorporated azide on the cell surface. This interaction allows researchers to study glycoRNA expression and function using Mal-Sulfo-DBCO as a detection tool [].
6-Azido-L-Fucose (FucAz)
Compound Description: Similar to Ac4ManNAz, FucAz is a modified fucose sugar containing an azide group. It is metabolically incorporated into cell surface glycans, enabling the study of fucosylated glycoconjugates like fucoglycoRNAs [].
Relevance: The azide group in FucAz makes it a suitable target for Mal-Sulfo-DBCO. This interaction facilitates the study of fucoglycoRNA expression patterns and functions []. The shared use of azide-DBCO click chemistry highlights their complementary roles in bioorthogonal labeling.
Compound Description: Tz-DBCO is a heterobifunctional crosslinker molecule containing both a tetrazine (Tz) group and a dibenzocyclooctyne (DBCO) group [].
Relevance: While also containing a DBCO moiety like Mal-Sulfo-DBCO, Tz-DBCO is particularly relevant due to its use in a two-step click conjugation sequence []. This approach involves first labeling cells with azides (similar to the mechanism with D-AzAla, Ac4ManNAz, and FucAz). The Tz group of Tz-DBCO then reacts with the azide, followed by a subsequent reaction between the DBCO group and transcyclooctene (TCO)-functionalized nanoparticles. This two-step strategy demonstrates an alternative application of DBCO for cell surface modifications and highlights its versatility in bioconjugation.
Chlorosydnone (Cl-Syd)
Compound Description: Chlorosydnone (Cl-Syd) is a reactive group used for bioconjugation []. It readily reacts with dibenzocyclooctyne (DBCO) groups through a click-type reaction, forming a stable covalent bond.
Relevance: Cl-Syd is not structurally similar to Mal-Sulfo-DBCO, but it shares a key functional aspect. Both Cl-Syd and the DBCO moiety in Mal-Sulfo-DBCO are partners in specific click chemistry reactions []. This shared reactivity highlights a key principle in bioorthogonal chemistry, where two otherwise inert groups selectively react with each other, enabling targeted modifications without interfering with native biological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Src Inhibitor-1 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a p-phenoxyanilino group and at positions 6 and 7 by methoxy groups. It is a potent, competitive dual site (both the ATP- and peptide-binding) Src kinase inhibitor. Src Inhibitor-1 is one of the 'gold standards' for Src kinase inhibition that has been shown to use PP1 or PP2 in parallel with Src-I1 to inhbit Src family kinases. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a secondary amino compound, an aromatic ether and a polyether.
SRI22818 is a drug candidate for the treatment of ALS. SRI-22818 increases NF-κB expression and activation and SOD2 levels in vitro and has activity in vivo in the SOD1-G93A reference model of ALS.
SRI-011381 is an activator of TGF-β signaling. It reduces increases in cell death and the number of dystrophic neurites induced by amyloid-β (1-42) (Aβ42;) in primary mouse embryonic forebrain neurons when used at a concentration of 3 µM. SRI-011381 (2 and 5 µM) increases phagocytosis of Aβ42 by greater than 20% in J774A. and THP-1 macrophages. It increases contextual fear conditioning freezing time and spontaneous alternations in the Y-maze, indicating prevention of memory deficits, in the APP751Lon,Swe transgenic mouse model of Alzheimer’s disease when administered at a dose of 10 mg/kg for 10 weeks. Novel agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease SRI-011381 is an agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease.
SRI-29132 is potent; highly permeant of the blood-brain barrier; and selective for LRRK2 kinase activity, therefore effective in attenuating pro-inflammatory responses in macrophages and in rescuing neurite retraction phenotypes in neurons.
SRI-31040 is a potent DAT allosteric modulator. SRI-31040 partially inhibits DAT uptake without altering DAT-mediated reverse transport and with minimal inhibition of DAT binding.